3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL typically involves the reaction of 2,6-dimethylpiperidine with propanal under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the alcohol group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A precursor in the synthesis of 3-(2,6-Dimethylpiperidin-1-YL)propan-1-OL.
Propan-1-OL: A simple alcohol that shares the propanol backbone.
Piperidine: The parent compound of the piperidine ring structure.
Uniqueness
This compound is unique due to its specific structure, which combines the piperidine ring with a propanol group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in research and industrial applications .
Properties
IUPAC Name |
3-(2,6-dimethylpiperidin-1-yl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9-5-3-6-10(2)11(9)7-4-8-12/h9-10,12H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDBTWHALLRFOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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